molecular formula C18H15N3O3S B10978995 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B10978995
M. Wt: 353.4 g/mol
InChI Key: YSOYJFNGCONHRQ-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common method includes the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. For example, selective acylation reactions can be performed in microreactors to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The thiazole ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction processes and electrophiles for substitution reactions. Conditions often involve catalysts and controlled temperatures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiazole ring and nitro group make it particularly versatile in various chemical and biological contexts.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C18H15N3O3S/c1-11-3-5-13(6-4-11)15-10-25-18(19-15)20-17(22)14-7-8-16(21(23)24)12(2)9-14/h3-10H,1-2H3,(H,19,20,22)

InChI Key

YSOYJFNGCONHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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